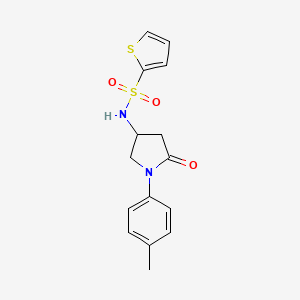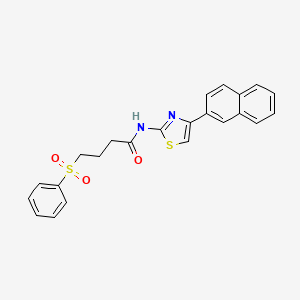
N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide A is not fully understood, but it is believed to target multiple cellular pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and reducing oxidative stress.
Biochemical and Physiological Effects:
N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide A has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also reduces oxidative stress by increasing the expression of antioxidant enzymes. In addition, it has been found to improve glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide A in lab experiments is its specificity for certain cellular pathways, which allows for targeted research. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide A include exploring its potential therapeutic properties in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods may increase the availability of N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide A for research purposes.
Métodos De Síntesis
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide A involves a multi-step process that includes the reaction of 2-aminothiazole with 2-bromoacetophenone, followed by the reaction with naphthalene-2-boronic acid and then the reaction with phenylsulfonyl chloride. The final product is obtained through the reaction of the intermediate compound with butanoyl chloride.
Aplicaciones Científicas De Investigación
N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide A has been studied for its potential therapeutic properties in various fields of scientific research. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In metabolic disorder research, it has been found to improve insulin sensitivity and reduce inflammation.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-22(11-6-14-30(27,28)20-9-2-1-3-10-20)25-23-24-21(16-29-23)19-13-12-17-7-4-5-8-18(17)15-19/h1-5,7-10,12-13,15-16H,6,11,14H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIQFUAAZFRTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

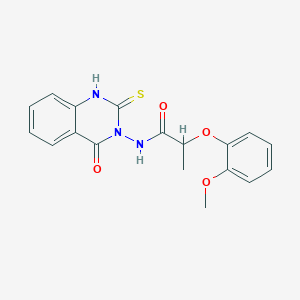
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2790606.png)
![(3As,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)
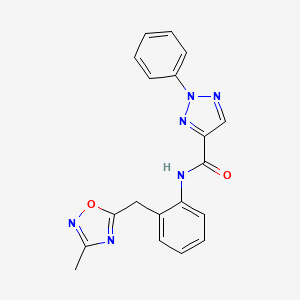
![N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide](/img/structure/B2790609.png)

![2-(4-fluorophenyl)-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2790611.png)

![2-(benzylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2790613.png)
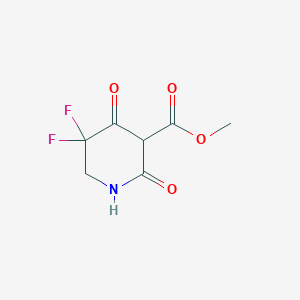
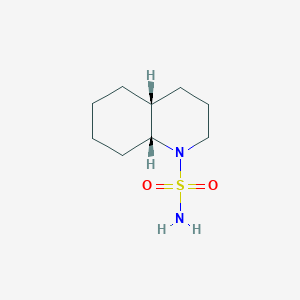
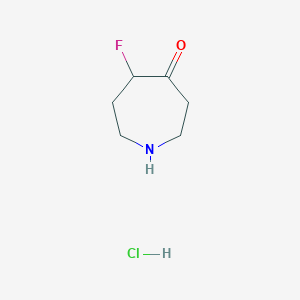
![(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2790626.png)
